Lanatin

Übersicht

Beschreibung

Lanatin is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a cyclic peptide that is synthesized through a unique method known as the thia-Michael addition reaction.

Wissenschaftliche Forschungsanwendungen

- Lanatin exhibits antimicrobial activity, making it relevant for combating infections. Although more research is needed, preliminary studies suggest its effectiveness against certain pathogens .

- While data on Lanatin’s antiviral properties are limited, it remains an area of interest. Further investigations could reveal its efficacy against specific viruses .

- Lanatin may influence the immune system. Its immunostimulatory effects could be valuable in enhancing immune responses .

- Studies suggest that Lanatin possesses anti-inflammatory effects. These properties could be harnessed for managing inflammatory conditions .

- Beyond its biological effects, Lanatin has practical applications. For instance, plantain peels (a source of Lanatin) can be used as a substrate for producing ethanol, contributing to waste management .

Antimicrobial Properties

Antiviral Potential

Immunomodulation

Anti-Inflammatory Activity

Waste Management and Bioprospecting

Wirkmechanismus

Target of Action

Lanatin, also known as Latanoprost, is a medication primarily used to treat increased pressure inside the eye, including ocular hypertension and open-angle glaucoma . It primarily targets the prostaglandin F receptor . This receptor plays a crucial role in the regulation of intraocular pressure by modulating the outflow of aqueous fluid from the eyes .

Mode of Action

Latanoprost is a prostaglandin F2α analogue that acts as a selective agonist at the prostaglandin F receptor . By binding to this receptor, it increases the permeability of the sclera to aqueous fluid . This action facilitates the outflow of aqueous fluid from the eyes, thereby reducing intraocular pressure .

Biochemical Pathways

The primary biochemical pathway affected by Lanatin is the prostaglandin synthesis pathway. Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, pain perception, and regulation of intraocular pressure. By acting as an analogue of prostaglandin F2α, Lanatin can mimic the effects of this compound and modulate its associated pathways .

Pharmacokinetics

Lanatin exhibits several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability . It is administered topically as eye drops, and its onset of action is usually within four hours . It is metabolized via activation by ester hydrolysis and deactivation by beta oxidation . The elimination half-life of Lanatin is approximately 17 minutes in plasma, and its duration of action is more than 24 hours . It is mainly excreted via the kidneys .

Result of Action

The molecular and cellular effects of Lanatin’s action primarily involve the reduction of intraocular pressure. By increasing the outflow of aqueous fluid from the eyes, Lanatin helps to lower the pressure inside the eye . This can help to prevent damage to the optic nerve and loss of vision associated with conditions like ocular hypertension and open-angle glaucoma .

Eigenschaften

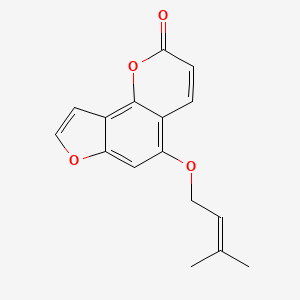

IUPAC Name |

5-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(2)5-7-18-13-9-14-12(6-8-19-14)16-11(13)3-4-15(17)20-16/h3-6,8-9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMAZPGDYXHYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=C3C=COC3=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanatin | |

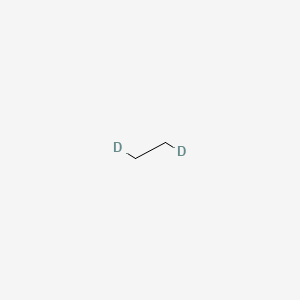

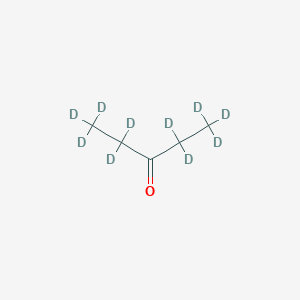

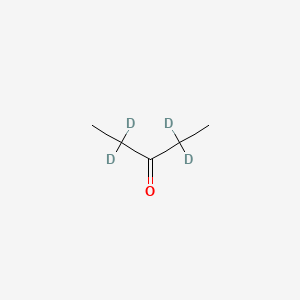

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

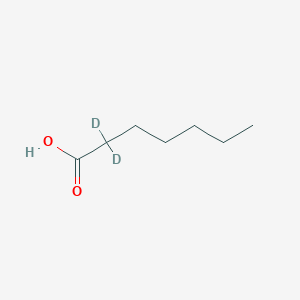

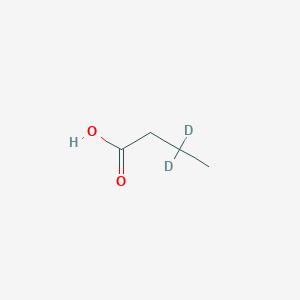

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.